molecular formula C11H18O4 B2685531 2-{2,9-Dioxaspiro[5.5]undecan-3-yl}acetic acid CAS No. 2090711-64-9

2-{2,9-Dioxaspiro[5.5]undecan-3-yl}acetic acid

Cat. No. B2685531
CAS RN: 2090711-64-9
M. Wt: 214.261
InChI Key: JXSFVFCLQZFQPF-UHFFFAOYSA-N
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Description

2-{2,9-Dioxaspiro[5.5]undecan-3-yl}acetic acid is a chemical compound with the CAS Number 2090711-64-9 . It has a molecular weight of 214.26 and its molecular formula is C11H18O4 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 2-{2,9-Dioxaspiro[5.5]undecan-3-yl}acetic acid is 1S/C11H18O4/c12-10(13)7-9-1-2-11(8-15-9)3-5-14-6-4-11/h9H,1-8H2,(H,12,13) . This code provides a specific description of the compound’s molecular structure, including the number and arrangement of atoms.


Physical And Chemical Properties Analysis

2-{2,9-Dioxaspiro[5.5]undecan-3-yl}acetic acid is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Enantiosynthesis in Semiochemicals

Research by Izquierdo et al. (2003) details the synthesis of semiochemicals, specifically dioxaspiroacetalic compounds, using chiral building blocks derived from rac-1, n-alkanediols. This process, involving lipase-mediated resolution and Wittig's methodology, highlights the application of dioxaspiroacetalic structures in the creation of semiochemicals with potential uses in ecological and agricultural settings (Izquierdo et al., 2003).

Stereochemistry and Elimination Reactions

The work of Lawson et al. (1993) explores the stereochemistry and elimination reactions of various simple spiroketals, including 1,7-dioxaspiro[5.5]undecane. Their research into bromination and dehydrobromination reactions contributes to the broader understanding of spiroketal chemistry, which is significant in the synthesis of complex organic compounds (Lawson et al., 1993).

Novel Routes to Spiroketal Systems

Keller et al. (2002) describe a novel method for synthesizing 1,7-dioxaspiro[5.5]undecane spiroketal systems from a common bicyclic intermediate. This process, involving intermolecular ketalization and ring-closing metathesis, illustrates the potential for developing new routes to spiroketal systems with applications in complex organic synthesis (Keller et al., 2002).

White-light Emitting Chemosensors

Research by Nishiyabu et al. (2013) demonstrates the application of 2,4,8,10-tetraoxa-3,9-diboraspiro[5.5]undecane in developing white-light emitting boronate microparticles. These particles serve as chemosensors for the visual detection of Cu(2+) in water, showcasing the practical application of spiroketal structures in environmental monitoring and analytical chemistry (Nishiyabu et al., 2013).

Conformational Analysis in Acetals

Deslongchamps and Pothier (1990) conducted a conformational analysis of 1-oxaspiro[5.5]undecanes, demonstrating the significant impact of endo and exo anomeric effects in the acetal function. This research provides valuable insights into the conformational behavior of spiro compounds, contributing to the field of structural chemistry (Deslongchamps & Pothier, 1990).

Reactivity in Castagnoli-Cushman Reaction

Rashevskii et al. (2020) studied the enhanced reactivity of certain spiroketals in the Castagnoli-Cushman reaction with imines. Their findings on the substrate scope and reaction mechanisms further the understanding of spiroketal reactivity, relevant to synthetic organic chemistry (Rashevskii et al., 2020).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-(2,9-dioxaspiro[5.5]undecan-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O4/c12-10(13)7-9-1-2-11(8-15-9)3-5-14-6-4-11/h9H,1-8H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXSFVFCLQZFQPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCOCC2)COC1CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2,9-Dioxaspiro[5.5]undecan-3-yl}acetic acid

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